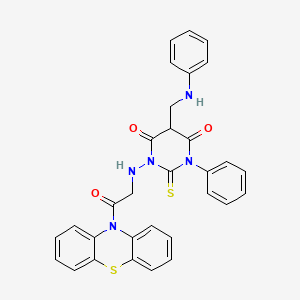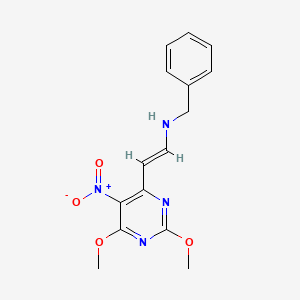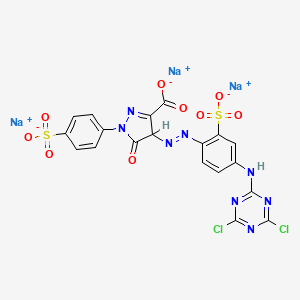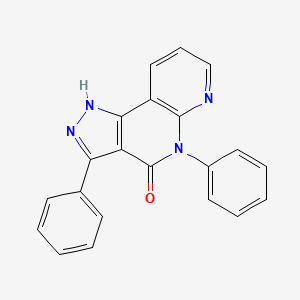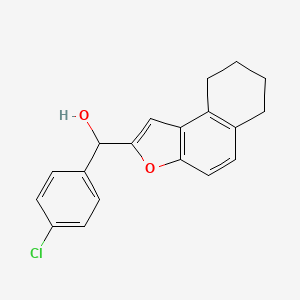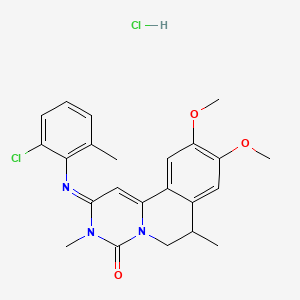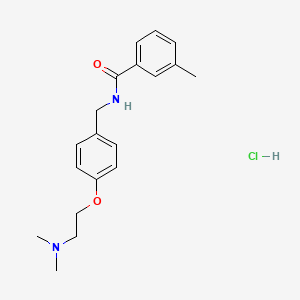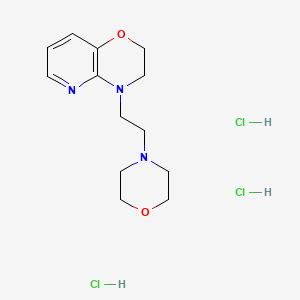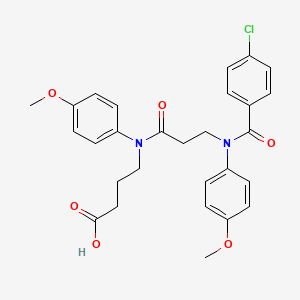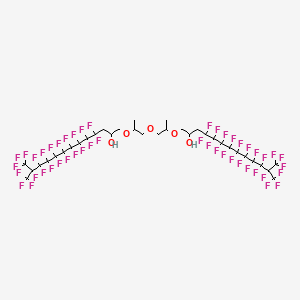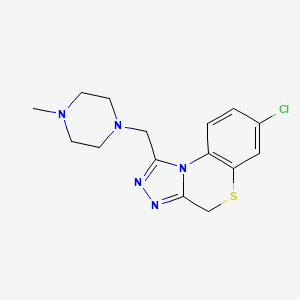
1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, methyl ester is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrole ring substituted with a carboxylic acid group and a sulfonyl group attached to a chloronitrophenyl moiety. The methyl ester functional group adds to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, methyl ester typically involves multi-step organic reactions. One common method includes the sulfonylation of 1H-pyrrole-2-carboxylic acid with 2-chloro-5-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonylated product is then esterified using methanol and a catalyst like sulfuric acid to yield the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Hydrolysis using aqueous sodium hydroxide (NaOH).
Substitution: Nucleophilic substitution using reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-nitrophenyl)sulfonyl)-, methyl ester.
Reduction: Formation of 1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-.
Substitution: Formation of 1H-Pyrrole-2-carboxylic acid, 1-((2-methoxy-5-nitrophenyl)sulfonyl)-, methyl ester.
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, methyl ester involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The nitro group may undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-4-nitrophenyl)sulfonyl)-, methyl ester
- 1H-Pyrrole-2-carboxylic acid, 1-((2-bromo-5-nitrophenyl)sulfonyl)-, methyl ester
- 1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester
Uniqueness
1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, methyl ester is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both chloro and nitro groups on the phenyl ring, along with the sulfonyl and ester functionalities, makes it a versatile compound for various chemical transformations and research applications.
Properties
CAS No. |
173908-22-0 |
|---|---|
Molecular Formula |
C12H9ClN2O6S |
Molecular Weight |
344.73 g/mol |
IUPAC Name |
methyl 1-(2-chloro-5-nitrophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C12H9ClN2O6S/c1-21-12(16)10-3-2-6-14(10)22(19,20)11-7-8(15(17)18)4-5-9(11)13/h2-7H,1H3 |
InChI Key |
VJGYRNSWUBMQNB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



